(4-Methylphenyl)(6-morpholin-4-yl-1-phenylpyrazolo[4,5-e]pyrimidin-4-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methylphenyl)(6-morpholin-4-yl-1-phenylpyrazolo[4,5-e]pyrimidin-4-yl)amine is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of oncology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylphenyl)(6-morpholin-4-yl-1-phenylpyrazolo[4,5-e]pyrimidin-4-yl)amine typically involves multiple steps, including cyclization, condensation, and nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound often utilize ultrasonic-assisted synthesis to enhance reaction rates and yields. This method involves the use of ultrasonic waves to promote the formation of the desired product under milder conditions compared to traditional methods .
Chemical Reactions Analysis
Types of Reactions
(4-Methylphenyl)(6-morpholin-4-yl-1-phenylpyrazolo[4,5-e]pyrimidin-4-yl)amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace existing functional groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions typically produce reduced forms of the compound .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2). By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby disrupting the cell cycle and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of pyrazolopyrimidines with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its anticancer properties and CDK2 inhibition.
Uniqueness
(4-Methylphenyl)(6-morpholin-4-yl-1-phenylpyrazolo[4,5-e]pyrimidin-4-yl)amine stands out due to its specific structural features, such as the presence of the morpholine ring, which enhances its binding affinity and selectivity towards CDK2 .
Properties
Molecular Formula |
C22H22N6O |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-(4-methylphenyl)-6-morpholin-4-yl-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C22H22N6O/c1-16-7-9-17(10-8-16)24-20-19-15-23-28(18-5-3-2-4-6-18)21(19)26-22(25-20)27-11-13-29-14-12-27/h2-10,15H,11-14H2,1H3,(H,24,25,26) |
InChI Key |
UOTRCOZOXNCJLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N4CCOCC4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.